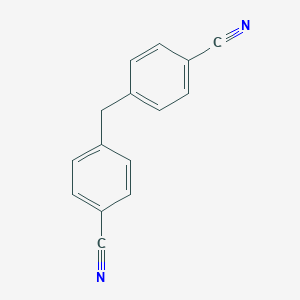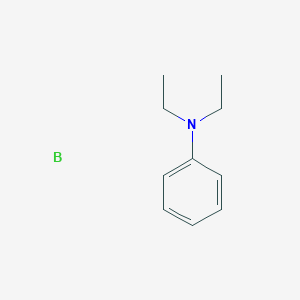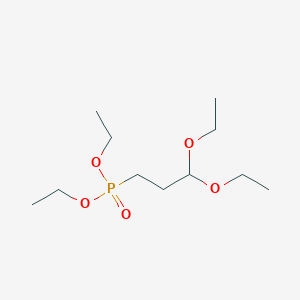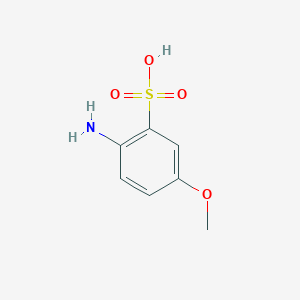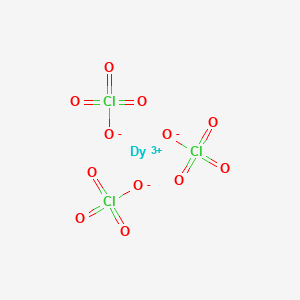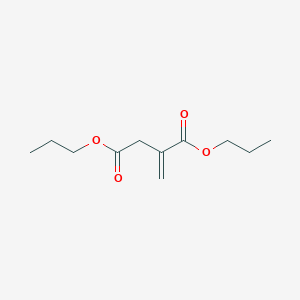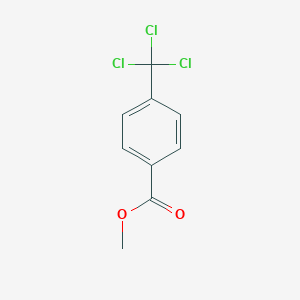
CID 6337020
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of antimony, compd. with nickel (1:3), can be achieved through various synthetic routes. One common method involves the direct combination of elemental antimony and nickel at high temperatures. This process typically requires a controlled environment to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods: In industrial settings, the production of antimony, compd. with nickel (1:3), often involves pyrometallurgical techniques. These methods include volatilization roasting and reduction smelting, which are used to extract and purify the compound from its ores. The choice of technology depends on the type and grade of the concentrate being processed .
化学反应分析
Types of Reactions: CID 6337020, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when heated, antimony reacts with oxygen to form antimony trioxide. Similarly, nickel can undergo oxidation to form nickel oxide .
Common Reagents and Conditions:
Oxidation: Antimony reacts with oxygen in the air to form antimony trioxide.
Reduction: Antimony can be reduced by aluminum or iron to form elemental antimony.
Substitution: Antimony can react with halogens to form antimony trihalides.
Major Products:
Oxidation: Antimony trioxide (Sb2O3)
Reduction: Elemental antimony (Sb)
Substitution: Antimony trihalides (e.g., SbCl3, SbBr3)
科学研究应用
CID 6337020, has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electrical and thermal properties.
Electrocatalysis: Employed in electrocatalytic hydrogen evolution reactions, demonstrating good catalytic activity.
Environmental Remediation: Utilized in the removal of antimony from contaminated water using modified graphene oxide composites.
作用机制
The mechanism of action of antimony, compd. with nickel (1:3), involves its interaction with various molecular targets and pathways. For instance, in electrocatalysis, the compound facilitates the hydrogen evolution reaction by providing active sites for proton reduction. The specific molecular interactions depend on the application and the conditions under which the compound is used .
相似化合物的比较
Comparison: CID 6337020, is unique due to its specific stoichiometry and resulting properties. Compared to other nickel-antimony compounds, it offers distinct advantages in terms of stability and reactivity, making it suitable for specialized applications in materials science and industrial processes .
属性
InChI |
InChI=1S/3Ni.Sb |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVODRKGILKZGAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni].[Ni].[Ni].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni3Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.840 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12503-49-0 |
Source


|
| Record name | Antimony, compd. with nickel (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with nickel (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
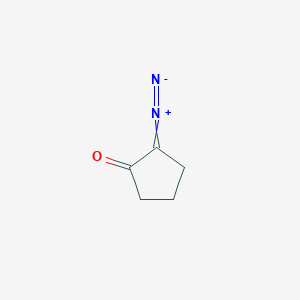

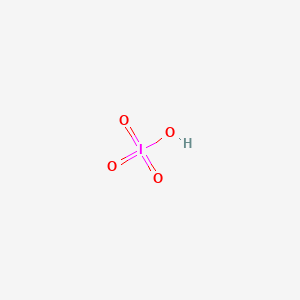

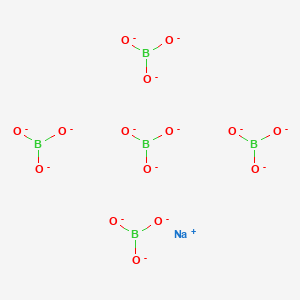
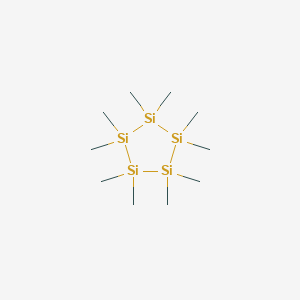
![[S-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B84386.png)
